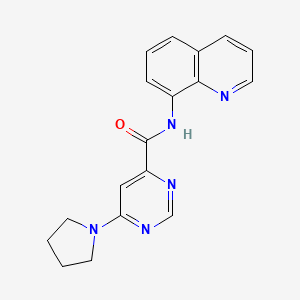
2-Methyl-6-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(trifluoromethyl)nicotinonitrile, also known as M6T, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of various heterocyclic compounds. M6T is also a useful reagent for the preparation of a variety of organic compounds, including heterocyclic compounds. In addition, M6T is a useful synthetic tool for the synthesis of a variety of other compounds.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Research into nicotinonitrile derivatives, including structures similar to 2-Methyl-6-(trifluoromethyl)nicotinonitrile, has primarily focused on the synthesis and structural analysis of these compounds. For instance, studies have developed methods for the synthesis of nicotinonitrile derivatives, with applications in creating potential pharmaceutical compounds. One such study described the crystal structure of a nicotinonitrile derivative, providing insights into its molecular configuration and potential reactivity patterns (Parthasarathy et al., 2006).
Antiprotozoal Activity
Nicotinonitrile derivatives have been evaluated for their biological activities, including antiprotozoal properties. Research has highlighted the synthesis of specific derivatives demonstrating significant in vitro and in vivo activity against protozoal pathogens, suggesting potential applications in developing new treatments for protozoal infections (Ismail et al., 2003).
Development of Anti-infective Agents
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a close relative to 2-Methyl-6-(trifluoromethyl)nicotinonitrile, has been reported as an intermediate in creating novel anti-infective agents. This work underscores the importance of such compounds in the pharmaceutical industry, highlighting their role in developing new drugs to combat infections (Mulder et al., 2013).
Antimycobacterial Agents
Further applications include the development of antimycobacterial agents. Studies have synthesized nicotinonitrile-based s-triazines, showing profound antimycobacterial activity against Mycobacterium tuberculosis. This research indicates the potential of nicotinonitrile derivatives in treating tuberculosis, a significant global health challenge (Patel et al., 2014).
Luminescent Materials
Nicotinonitrile derivatives have also been explored for their photophysical properties, with some compounds being investigated as potential blue light-emitting materials. These studies contribute to the field of materials science by offering insights into the development of new luminescent materials for various technological applications (Ahipa et al., 2014).
特性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWLXULKGAFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)


![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)
